molecular formula C19H18F3N5O2 B6457563 3-phenyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}imidazolidine-2,4-dione CAS No. 2549021-95-4

3-phenyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}imidazolidine-2,4-dione

Cat. No. B6457563
CAS RN: 2549021-95-4
M. Wt: 405.4 g/mol
InChI Key: KEOCAEGVBVLIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H18F3N5O2 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-phenyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}imidazolidine-2,4-dione is 405.14125932 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-phenyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. TFMI serves as an organoboron reagent in this process. Its success lies in mild reaction conditions, functional group tolerance, and environmental friendliness. Researchers have tailored specific TFMI derivatives for SM coupling, enabling the synthesis of complex molecules .

Quinolinone Synthesis

TFMI participates in electron-donor-acceptor complex-mediated oxidation reactions. This property eliminates the need for photo catalysts and allows for the efficient preparation of quinolinones under very mild conditions .

Anti-Fibrotic Activity

Several studies highlight TFMI’s potential in combating fibrosis:

Analgesic Properties

TFMI analogs have demonstrated analgesic effects in animal models. For instance, Compound 11 exhibited significant analgesic activity, while Compound 6 displayed gradual antinociceptive effects .

properties

IUPAC Name

3-phenyl-1-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O2/c20-19(21,22)15-6-9-23-17(24-15)25-10-7-13(8-11-25)26-12-16(28)27(18(26)29)14-4-2-1-3-5-14/h1-6,9,13H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOCAEGVBVLIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}imidazolidine-2,4-dione

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